

# Melatonergic Activity of Indanyl Piperazine Analog: A Technical Guide

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## Compound of Interest

Compound Name: (6-Methoxy-indan-1-yl)piperazine

Cat. No.: B8549301

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## Abstract

This technical guide analyzes the medicinal chemistry, pharmacology, and therapeutic potential of indanyl piperazine analogs as high-affinity melatonergic ligands. Unlike the non-selective indole-based natural hormone (melatonin) or the tricyclic agonist ramelteon, specific indanyl piperazine derivatives—most notably (R)-4-(2,3-dihydro-6-methoxy-1H-inden-1-yl)-N-ethyl-1-piperazine-carboxamide—have demonstrated significant selectivity for the MT2 receptor subtype. This guide details the structural rationale for this selectivity, provides validated synthetic protocols, and outlines the signal transduction pathways relevant to circadian phase advancement without associated vasoconstriction.

## Introduction: The Melatonergic Landscape

Melatonin (

-acetyl-5-methoxytryptamine) regulates circadian rhythms via two G-protein coupled receptors (GPCRs): MT1 and MT2.<sup>[1][2][3]</sup>

- MT1 (Mel1a): Primarily located in the Suprachiasmatic Nucleus (SCN) and pars tuberalis; associated with sleep onset and vasoconstriction.

- MT2 (Mel1b): Located in the SCN and retina; primarily associated with circadian phase shifting and resynchronization.

## The Indanyl Piperazine Rationale

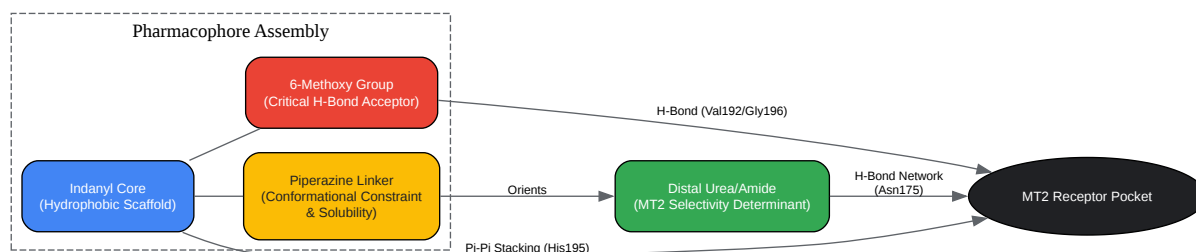
Drug development has historically focused on bioisosteres of the indole ring (e.g., naphthalene in agomelatine, indeno[1,2-b]furan in ramelteon). The indanyl piperazine scaffold represents a distinct evolution:

- Indane Ring: Acts as a bioisostere for the indole core, improving metabolic stability while retaining the aromaticity required for stacking in the receptor pocket.
- Piperazine Linker: Introduces conformational rigidity and basicity, improving water solubility compared to the highly lipophilic agomelatine.
- Selectivity: The piperazine geometry orients the distal amide/urea side chain into a specific sub-pocket of the MT2 receptor, enhancing subtype selectivity (up to >100-fold over MT1).

## Medicinal Chemistry & Structure-Activity Relationship (SAR)

The efficacy of indanyl piperazines hinges on three pharmacophoric elements. The following diagram illustrates the critical SAR interactions.

### Visualization: SAR of Indanyl Piperazines



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Caption: SAR map highlighting the interaction between the indanyl piperazine scaffold and key residues in the MT2 receptor binding pocket.

## Key SAR Findings

- The 6-Methoxy Group: Essential for high affinity. Removal or displacement to other positions on the indane ring results in a loss of binding affinity ( shifts from nM to M range), mimicking the 5-methoxy requirement of melatonin.
- Stereochemistry: The (R)-enantiomer at the C1 position of the indane ring typically exhibits superior affinity compared to the (S)-enantiomer, aligning the methoxy group correctly within the receptor's hydrophobic crevice.
- The Distal Urea: Replacing the standard acetamide (found in melatonin) with an -ethyl urea moiety attached to the piperazine nitrogen enhances MT2 selectivity. The urea carbonyl acts as a hydrogen bond acceptor, while the ethyl group fills a hydrophobic sub-pocket unique to MT2.

## Experimental Protocols

# Chemical Synthesis of (R)-4-(2,3-dihydro-6-methoxy-1H-inden-1-yl)-N-ethyl-1-piperazine-carboxamide

Note: This protocol is adapted from high-affinity analog synthesis methodologies (e.g., Mattson et al.).

Reagents: 6-methoxy-1-indanone,

-Boc-piperazine, Titanium(IV) isopropoxide, Sodium borohydride, Trifluoroacetic acid (TFA), Ethyl isocyanate.

## Step 1: Reductive Amination

- Dissolve 6-methoxy-1-indanone (1.0 eq) and -Boc-piperazine (1.2 eq) in anhydrous THF.
- Add Titanium(IV) isopropoxide (1.5 eq) dropwise under nitrogen. Stir at ambient temperature for 12-18 hours.
- Cool the reaction mixture to 0°C and add Sodium borohydride (NaH, 2.0 eq) in portions.
- Stir for 2 hours, then quench with 1N NaOH. Filter the resulting inorganic precipitate through Celite.
- Extract the filtrate with ethyl acetate, dry over MgSO<sub>4</sub>, and concentrate. Purify via flash chromatography (Hexane/EtOAc) to yield the Boc-protected intermediate. Note: Chiral HPLC separation is required here to isolate the (R)-enantiomer if asymmetric synthesis is not employed.

## Step 2: Deprotection

- Dissolve the intermediate in DCM.
- Add TFA (excess) and stir at room temperature for 1 hour to remove the Boc group.
- Concentrate in vacuo and basify with saturated NaHCO<sub>3</sub>

to obtain the free amine.

### Step 3: Urea Formation

- Dissolve the free amine (1.0 eq) in DCM.
- Add Ethyl isocyanate (1.1 eq) and Triethylamine (1.5 eq).
- Stir at room temperature for 2 hours.
- Concentrate and recrystallize (e.g., from Ethanol/Water) to yield the final target compound.

## Pharmacological Evaluation: Functional GTP S Binding Assay

To verify agonist activity and G-protein coupling.

- Membrane Prep: Use CHO-K1 cells stably expressing human MT2 receptors.
- Incubation: Incubate membranes (10-20

g protein) with [

S]GTP

S (0.1 nM) and varying concentrations of the test compound (10

to 10

M) in assay buffer (20 mM HEPES, 100 mM NaCl, 10 mM MgCl

, pH 7.4) containing 10

M GDP.

- Duration: Incubate for 30 min at 30°C.
- Termination: Filter through GF/B glass fiber filters and measure radioactivity via liquid scintillation counting.
- Analysis: Determine EC

and

(relative to 1

M Melatonin).

## Quantitative Data Summary

The following table summarizes the binding affinity and functional potency of the lead indanyl piperazine compared to reference standards.

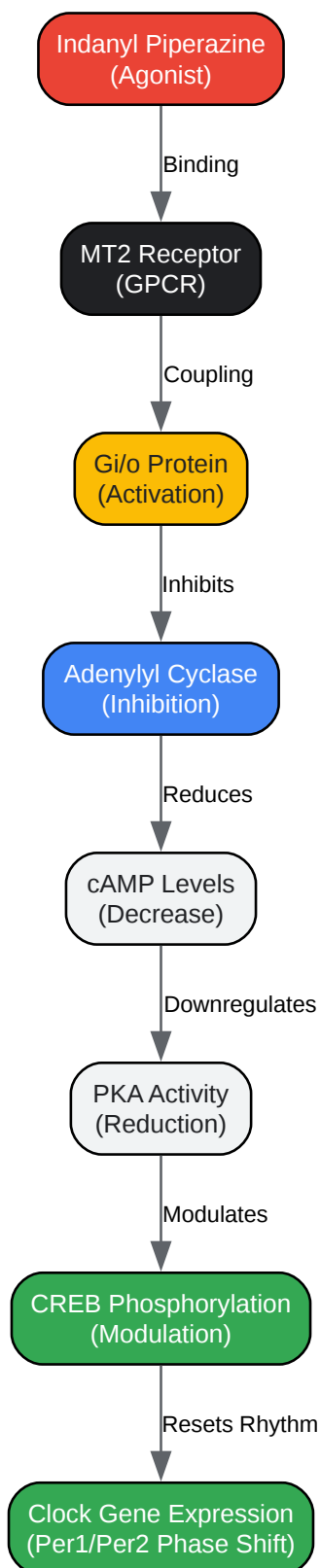
Compound	hMT1 (nM)	hMT2 (nM)	Selectivity (MT1/MT2)	Functional Activity (GTP S)
Melatonin	0.08	0.12	0.6 (Non-selective)	Full Agonist
Ramelteon	0.014	0.112	0.12 (MT1 > MT2)	Full Agonist
Indanyl Piperazine (13)	18.5	0.26	71 (MT2 Selective)	Full Agonist (MT2)
Luzindole	~150	~150	Non-selective	Antagonist

Data Interpretation: The Indanyl Piperazine derivative displays a distinct profile: moderate affinity for MT1 but very high affinity for MT2, resulting in a selectivity ratio that favors MT2-mediated effects (circadian shifting) over MT1-mediated effects (vasoconstriction).

## Mechanism of Action & Signaling Pathways

The therapeutic value of MT2-selective indanyl piperazines lies in their ability to advance circadian phase without causing the vascular side effects associated with MT1 activation in peripheral tissues.

## Visualization: MT2 Signaling Cascade



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Caption: Signal transduction pathway for MT2-mediated circadian phase advancement via Gi/o coupling and cAMP suppression.

## References

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